molecular formula C7H9N5 B2964141 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole CAS No. 303996-69-2

1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole

Cat. No.: B2964141
CAS No.: 303996-69-2
M. Wt: 163.184
InChI Key: JUQYUICLZWLXOV-UHFFFAOYSA-N
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Description

1-[1-(1H-Pyrazol-3-yl)ethyl]-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazole-ethyl moiety. This structure combines two nitrogen-rich aromatic systems, which are known to enhance biological activity, particularly in antifungal and enzyme-inhibiting applications.

Properties

IUPAC Name

1-[1-(1H-pyrazol-5-yl)ethyl]-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-6(7-2-3-9-11-7)12-5-8-4-10-12/h2-6H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQYUICLZWLXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(1H-pyrazol-3-yl)propan-1-one with hydrazine hydrate under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .

Scientific Research Applications

1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. These interactions can trigger various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The target compound’s pyrazole-ethyl group can be synthesized via N-alkylation, similar to methods used for dichlorobenzyl and thioethyl analogs . However, steric hindrance from the pyrazole may reduce yields compared to smaller substituents.
  • Yield Variations : Method B in achieved 81% yield for triazolylmethylketones, highlighting the importance of step optimization for bulky substituents .

Table 2: Antifungal and Enzyme-Binding Activities

Compound Name Target Organism/Enzyme Activity (MIC80 or IC50) Key Finding Reference
Target Compound (Inferred) Fungal cytochrome P450 Not reported Pyrazole may enhance hydrophobic interactions
Fluconazole Derivatives (e.g., cyclopropane analog) In vivo fungal models PD50 <1 mg/kg Superior to fluconazole due to cyclopropane rigidity
Epoxiconazole Field fungi (e.g., maize pathogens) 0.075 kg AI ha⁻¹ Broad-spectrum activity in agricultural settings
Chiral 1-Aryl-2-(triazolyl)ethanol Derivatives Sterol 14α-demethylase Strong binding (IC50 <1 µM) Ethanol linker improves enzyme docking
Piperazine-Substituted Triazole Alcohols Candida albicans MIC80 ≤0.125 µg/mL 4x more potent than fluconazole

Key Observations :

  • However, piperazine and cyclopropane analogs demonstrate higher potency due to optimized hydrophobicity and conformational rigidity .
  • Enzyme Binding: Ethanol-linked triazoles () show enhanced binding to sterol 14α-demethylase, suggesting that the target compound’s ethyl linker could similarly improve interactions with fungal enzymes .

Physicochemical and Pharmacokinetic Properties

  • Piperazine derivatives in balance hydrophilicity for improved absorption .
  • Thermal Stability : Triazole-metal salts in show decomposition temperatures up to 258°C, indicating that nitrogen-rich analogs like the target compound may exhibit similar stability .

Biological Activity

1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of triazoles, which are known for their pharmacological significance. The structure can be represented as follows:

C7H9N5\text{C}_7\text{H}_9\text{N}_5

This compound features a pyrazole moiety connected to a triazole ring, which contributes to its biological properties.

Synthesis of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole

Various synthetic routes have been reported for the preparation of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole. A common method involves the reaction of appropriate hydrazones with isocyanates or isothiocyanates, leading to the formation of triazole derivatives through cyclization reactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
8hStaphylococcus aureus8 μg/mL
8fPseudomonas aeruginosa8 μg/mL
8bStaphylococcus epidermidis11 μg/mL

These results indicate that compounds derived from triazoles can effectively inhibit the growth of pathogenic bacteria .

Anticancer Activity

The anticancer potential of 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole has also been investigated. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and P388 (leukemia). The following table summarizes the IC50 values observed:

CompoundCell LineIC50 (μM)
8cMCF-72.8 ± 0.4
8fMCF-73.1 ± 0.4
8dMCF-73.5 ± 0.2

These findings suggest that modifications to the triazole structure can enhance anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been evaluated through cytokine release assays in peripheral blood mononuclear cells (PBMCs). Compounds were tested for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that some derivatives exhibited significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

A study conducted by Naga Mohan et al. highlighted the synthesis and biological evaluation of pyrazole–triazole hybrids. The research utilized computer-aided docking studies to predict interactions with target proteins involved in bacterial resistance and cancer proliferation .

Additionally, another investigation focused on evaluating new derivatives containing propanoic acid moieties alongside triazoles. These compounds were assessed for their toxicity and biological activity against various pathogens and cancer cells, revealing promising results in terms of low toxicity and significant biological efficacy .

Q & A

Q. What are the optimized synthetic routes for 1-[1-(1H-pyrazol-3-yl)ethyl]-1H-1,2,4-triazole and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. A one-pot method using NaOH as a base in aqueous or alcoholic solvents (e.g., ethanol) under reflux (80–100°C) achieves good yields (~70–85%) . Key intermediates, such as hydrazides or pyrazole precursors, are prepared via reactions with substituted aldehydes or ketones. Microwave-assisted synthesis (e.g., 100–150 W, 10–30 min) can enhance reaction efficiency and purity . Purification via column chromatography (silica gel, CHCl₃:MeOH) or recrystallization (ethanol/water) is critical for isolating isomers or eliminating byproducts .

Q. Which analytical techniques are recommended for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., triazole C-H at δ 8.1–8.5 ppm, pyrazole C-H at δ 6.5–7.2 ppm) and confirms substituent positions .
  • FT-IR : Identifies functional groups (e.g., N-H stretches at 3200–3400 cm⁻¹, C=N at 1600–1650 cm⁻¹) .
  • Elemental Analysis : Validates purity (C, H, N within ±0.3% of theoretical values) .
  • HPLC : Assesses purity (>95% by C18 column, acetonitrile/water mobile phase) .

Q. How do solvent polarity and substituents influence the compound’s physicochemical properties?

Methodological Answer: Solvatochromic studies (e.g., UV-Vis in ethanol, DMSO, chloroform) reveal bathochromic shifts in polar solvents due to enhanced charge-transfer interactions. Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring increase electrophilicity, altering solubility and reactivity . LogP values (calculated via DFT) predict lipophilicity for biological membrane permeability .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) guide the design of bioactive derivatives?

Methodological Answer:

  • DFT (B3LYP/6-311G+(d,p)) : Optimizes geometry, calculates frontier orbitals (HOMO-LUMO gap ~4–5 eV), and predicts reactive sites for electrophilic substitution .
  • Molecular Docking (AutoDock Vina) : Targets enzymes like 14-α-demethylase (PDB: 3LD6) to assess binding affinity. Pyrazole-triazole hybrids show stronger hydrogen bonding (ΔG ≈ −8.5 kcal/mol) compared to monocyclic analogs . Use PyMOL for visualizing binding poses and identifying key residues (e.g., Tyr118, His374) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial)?

Methodological Answer:

  • Dose-Response Assays : Test across concentrations (0.1–100 µM) to establish IC₅₀ values and avoid false negatives from suboptimal dosing .
  • Enzyme-Specific Assays : Compare activity against related targets (e.g., CYP51 for antifungal effects vs. DNA gyrase for antibacterial) .
  • Metabolite Profiling (LC-MS) : Identify active metabolites or degradation products that may contribute to divergent results .

Q. How can reaction engineering improve scalability and stereochemical control?

Methodological Answer:

  • Flow Chemistry : Continuous reactors (residence time 10–30 min) enhance reproducibility and reduce byproducts in multi-step syntheses .
  • Chiral Resolution : Use (+)- or (-)-camphorsulfonic acid to separate enantiomers (e.g., (±)-derivatives in ) via diastereomeric salt formation .
  • In Situ Monitoring (Raman spectroscopy) : Track reaction progress and adjust parameters (pH, temp) to minimize racemization .

Q. What are the challenges in correlating computational predictions with experimental bioactivity data?

Methodological Answer:

  • Free Energy Perturbation (FEP) : Refines docking scores by simulating ligand-protein dynamics (e.g., 50 ns MD simulations) to account for conformational flexibility .
  • False Positives : Validate hits with orthogonal assays (e.g., SPR for binding kinetics, MIC for antimicrobial activity) .
  • ADMET Prediction (SwissADME) : Adjust synthetic plans if poor bioavailability (e.g., high topological polar surface area >140 Ų) is predicted .

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